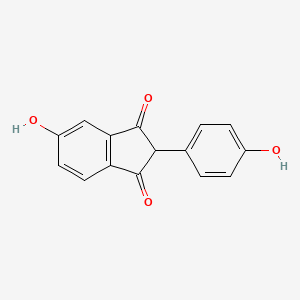
5-Hydroxy-2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl groups and a phenyl group attached to an indene backbone. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one can be achieved through several methods. One common approach involves the reaction of resveratrol (trans-3,4’,5-trihydroxystilbene) with dimethylformamide and phosphorus oxychloride in acetonitrile under ice-bath conditions
Industrial Production Methods
Industrial production of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one typically involves scaling up the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A structurally related compound with similar antioxidant properties.
Quercetin: Another hydroxylated phenyl compound with anti-inflammatory and anticancer activities.
Curcumin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is unique due to its indene backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)15(13)19/h1-7,13,16-17H |
InChI Key |
QKHHOGHOHPKHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















